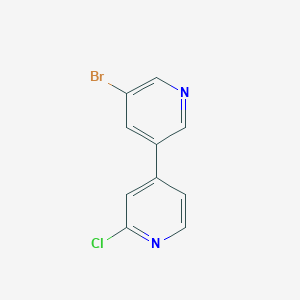5-Bromo-2'-chloro-3,4'-bipyridine
CAS No.: 942206-01-1
Cat. No.: VC8186462
Molecular Formula: C10H6BrClN2
Molecular Weight: 269.52 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 942206-01-1 |
|---|---|
| Molecular Formula | C10H6BrClN2 |
| Molecular Weight | 269.52 g/mol |
| IUPAC Name | 3-bromo-5-(2-chloropyridin-4-yl)pyridine |
| Standard InChI | InChI=1S/C10H6BrClN2/c11-9-3-8(5-13-6-9)7-1-2-14-10(12)4-7/h1-6H |
| Standard InChI Key | VWSLCJBERLNLIM-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1C2=CC(=CN=C2)Br)Cl |
| Canonical SMILES | C1=CN=C(C=C1C2=CC(=CN=C2)Br)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-bromo-5-(2-chloropyridin-4-yl)pyridine, reflects its bipyridine backbone with halogen substituents. The two pyridine rings are connected at the 3- and 4'-positions, creating a conjugated system that influences its electronic properties. The canonical SMILES representation, C1=CN=C(C=C1C2=CC(=CN=C2)Br)Cl, illustrates this connectivity .
Physical and Chemical Characteristics
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Boiling Point | 351.6 °C at 760 mmHg |
| Density | 1.591 g/cm³ |
| Partition Coefficient (LogP) | 3.56 |
| Melting Point | Not explicitly reported |
The relatively high LogP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems . The density and boiling point align with trends observed in halogenated aromatic compounds, where increased halogen content elevates these parameters due to enhanced van der Waals interactions .
Synthetic Methodologies
Bromination Strategies
A patent detailing the synthesis of structurally analogous compounds, such as 5-bromo-2,4-dichloropyridine, provides insights into potential routes. The process begins with 2-amino-4-chloropyridine, which undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C, achieving yields >80% . While this method targets a dichloropyridine derivative, the bromination step is mechanistically relevant. The electrophilic aromatic substitution (EAS) mechanism predominates here, with NBS acting as a bromine source under mild conditions to minimize side reactions .
Diazotization and Chlorination
Following bromination, diazotization with sodium nitrite (NaNO₂) in concentrated HCl at -30°C introduces a chlorine substituent via a Sandmeyer-type reaction. Cuprous chloride (CuCl) catalyzes the decomposition of the diazonium intermediate, yielding the final halogenated product . This two-step approach—bromination followed by directed chlorination—ensures regioselectivity, a critical factor in avoiding isomer formation .
Scalability and Industrial Considerations
A scalable synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, reported in Pharmaceutical Frontiers, highlights methodologies transferable to bipyridine systems. Key adaptations include:
-
Solvent Optimization: Replacement of dichloromethane with ethyl acetate for safer large-scale extractions .
-
Catalyst Recycling: Recovery of CuCl catalysts to reduce costs .
-
Process Analytical Technology (PAT): In-line FTIR monitoring to track reaction progress and minimize impurities .
These innovations could elevate the total yield of 5-bromo-2'-chloro-3,4'-bipyridine beyond the 50% threshold reported for similar compounds .
Applications in Pharmaceutical Chemistry
Material Science Applications
The compound’s conjugated π-system and halogen substituents suggest utility in organic electronics. Bromine’s electronegativity enhances electron-deficient character, potentially improving charge transport in organic semiconductors .
Future Directions and Research Opportunities
Catalytic Asymmetric Functionalization
The bipyridine scaffold’s planar chirality presents opportunities for enantioselective C–H activation. Recent advances in palladium-catalyzed asymmetric coupling reactions could enable the synthesis of chiral derivatives for medicinal chemistry applications .
Green Chemistry Approaches
Solvent-free bromination using mechanochemical methods (e.g., ball milling) may reduce environmental impact. A 2024 study demonstrated 90% yields in bromophenol synthesis without solvents, a strategy adaptable to bipyridine systems .
Computational Modeling
Density functional theory (DFT) calculations could predict regioselectivity in further functionalization. For instance, mapping electrostatic potential surfaces might identify nucleophilic/electrophilic sites for targeted modifications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume